
Methylium, benzo(a)pyren-8-yl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylium, benzo(a)pyren-8-yl- is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. Benzo(a)pyrene is formed during the incomplete combustion of organic matter and is commonly found in coal tar, tobacco smoke, and grilled foods
Métodos De Preparación
The synthesis of methylium, benzo(a)pyren-8-yl- typically involves the functionalization of the benzo(a)pyrene core. One common method is the indirect synthesis of substituted pyrenes, which includes reduced pyrenes, transannular ring closures, and cyclizations of biphenyl intermediates . Industrial production methods often involve high-dilution techniques and the use of specific reagents to achieve the desired substitution patterns.
Análisis De Reacciones Químicas
Methylium, benzo(a)pyren-8-yl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Aplicaciones Científicas De Investigación
Methylium, benzo(a)pyren-8-yl- has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex organic molecules. In biology, it serves as a model compound for studying the metabolism and toxicology of PAHs. In medicine, it is investigated for its potential role in cancer research due to its carcinogenic properties. Additionally, it has applications in industry, particularly in the development of materials with unique optical and electronic properties .
Mecanismo De Acción
The mechanism of action of methylium, benzo(a)pyren-8-yl- involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates a signaling pathway that leads to the expression of various genes involved in xenobiotic metabolism. This activation can result in the formation of DNA adducts, which are critical in the compound’s mutagenic and carcinogenic effects .
Comparación Con Compuestos Similares
Methylium, benzo(a)pyren-8-yl- is unique compared to other PAHs due to its specific substitution pattern. Similar compounds include other derivatives of benzo(a)pyrene, such as benzo(a)pyrene-7,8-dihydrodiol and benzo(a)pyrene-3,6-quinone . These compounds share similar properties but differ in their specific chemical structures and reactivity. The uniqueness of methylium, benzo(a)pyren-8-yl- lies in its ability to form specific DNA adducts and its distinct interaction with molecular targets.
Propiedades
Número CAS |
123358-48-5 |
|---|---|
Fórmula molecular |
C21H13+ |
Peso molecular |
265.3 g/mol |
InChI |
InChI=1S/C21H13/c1-13-5-9-18-17(11-13)12-16-7-6-14-3-2-4-15-8-10-19(18)21(16)20(14)15/h2-12H,1H2/q+1 |
Clave InChI |
IMGJEDFWWXLABL-UHFFFAOYSA-N |
SMILES canónico |
[CH2+]C1=CC2=C(C=C1)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


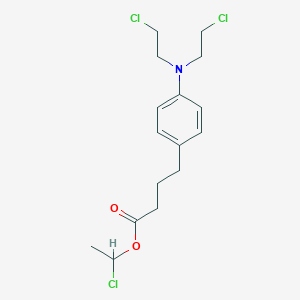
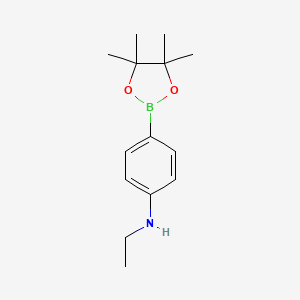
![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine](/img/structure/B12641747.png)
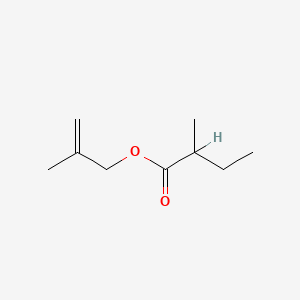
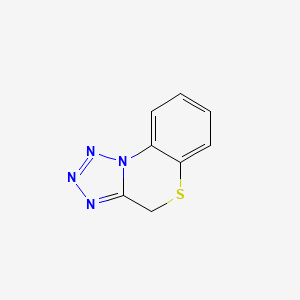


![[(2S)-2-methylbutyl] heptanoate](/img/structure/B12641787.png)
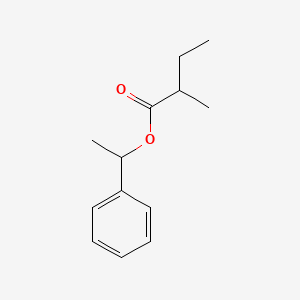
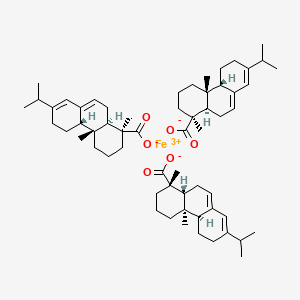

![2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12641807.png)
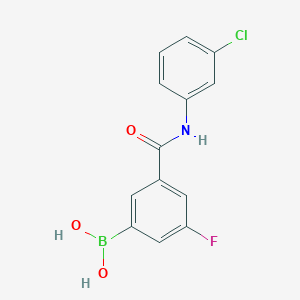
![1-Butyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B12641818.png)
